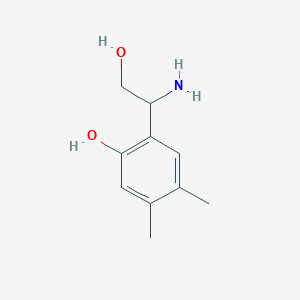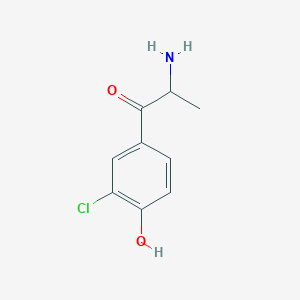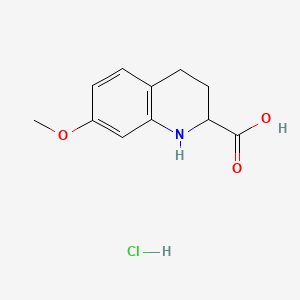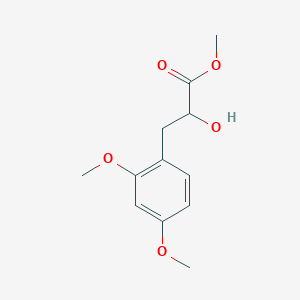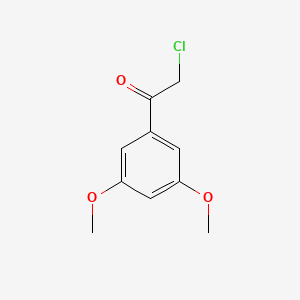![molecular formula C13H17N3O2 B15320048 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione](/img/structure/B15320048.png)
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a methylimidazolidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione typically involves the reaction of benzylamine with methyl isocyanate to form an intermediate, which is then cyclized to produce the final imidazolidine-2,4-dione structure. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学研究应用
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-Benzyl-3-methylimidazolidine-2,4-dione: Lacks the methylamino group, which may result in different chemical and biological properties.
1-{[Benzyl(ethyl)amino]methyl}-3-methylimidazolidine-2,4-dione: Contains an ethyl group instead of a methyl group, potentially altering its reactivity and biological activity.
1-{[Benzyl(methyl)amino]methyl}-3-ethylimidazolidine-2,4-dione: Substitution of the methyl group with an ethyl group on the imidazolidine ring, which may affect its chemical stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
1-[[benzyl(methyl)amino]methyl]-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-14(8-11-6-4-3-5-7-11)10-16-9-12(17)15(2)13(16)18/h3-7H,8-10H2,1-2H3 |
InChI 键 |
IERSHNKGZNLMAW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CN(C1=O)CN(C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


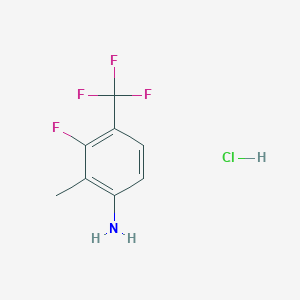
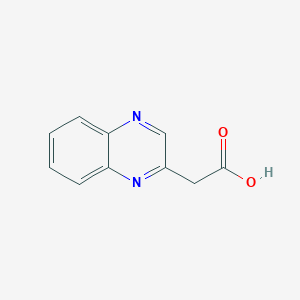


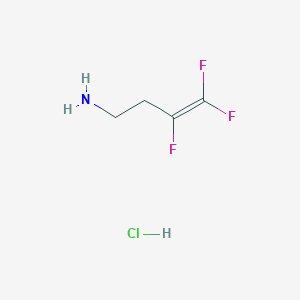
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
